

2,5-diiodothiophene crystal structure analysis

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Compound of Interest

Compound Name: 2,5-Diiodothiophene

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An In-depth Technical Guide to the Crystal Structure of **2,5-Diiodothiophene**

Introduction

2,5-Diiodothiophene ($C_4H_2I_2S$) is a halogenated heterocyclic compound that serves as a crucial building block, or synthon, in the fields of materials science and crystal engineering.[1][2] Its rigid structure and the presence of iodine atoms make it an ideal candidate for forming predictable supramolecular assemblies through halogen bonding.[1][2] While thiophene-based materials have been extensively studied for their potential in applications like polymeric solar cells, the crystal structure of the simple **2,5-diiodothiophene** molecule was not reported until 2017.[1][3] This guide provides a comprehensive analysis of its crystal structure, details the experimental protocols for its determination, and explores the key intermolecular interactions that govern its solid-state packing.

Crystal Structure and Crystallographic Data

The crystal structure of **2,5-diiodothiophene** was determined by single-crystal X-ray diffraction.[4] The analysis reveals that the compound crystallizes in the orthorhombic system, belonging to the space group $Pbca$. [4] The unit cell contains eight molecules, all located on general crystallographic sites.[4] Despite the presence of multiple molecules in the unit cell, the structure is notable for the minimal interactions between them.[3][4] This lack of significant intermolecular forces is reflected in its vibrational spectra, which show very small factor group splitting and phonon dispersion.[3][4]

The key crystallographic data collected at a temperature of 180 K are summarized in the table below.[4]

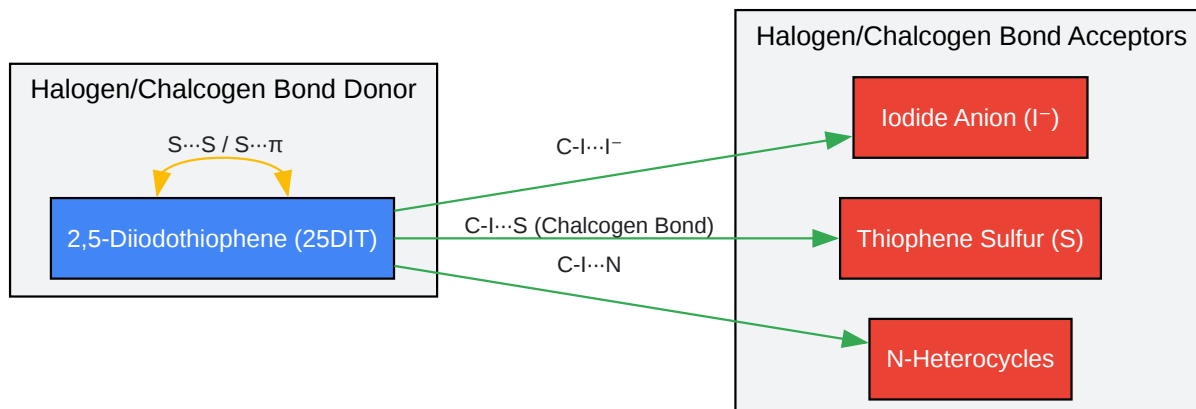
Parameter	Value
Empirical Formula	C ₄ H ₂ I ₂ S
Formula Weight	335.92
Temperature	180(2) K
Crystal System	Orthorhombic
Space Group	Pbca
a (Å)	14.9443(9)
b (Å)	18.2941(15)
c (Å)	5.2541(3)
α (°)	90
β (°)	90
γ (°)	90
Z (Molecules/Unit Cell)	8

Intermolecular Interactions and Crystal Packing

While the interactions in the crystal of pure **2,5-diiodothiophene** are weak, the molecule is a versatile synthon for crystal engineering due to its ability to act as a halogen bond donor.^{[1][2]} The iodine atoms on the thiophene ring possess a region of positive electrostatic potential, known as a σ -hole, which allows them to interact favorably with electron-rich atoms (halogen bond acceptors).^[1]

In various co-crystals, **2,5-diiodothiophene** forms a range of halogen and chalcogen bonding motifs, including C–I \cdots I, C–I \cdots S, and S \cdots S interactions.^{[1][2]} The prevalence of these interactions often depends on the stoichiometry of the halogen bond donor and acceptor in the crystal.^{[1][2]} For instance, donor-rich stoichiometries tend to form 2-dimensional networks involving C–I \cdots S and S \cdots S bonds.^{[1][2]}

The diagram below illustrates the principal intermolecular interactions involving the **2,5-diiodothiophene** molecule in co-crystals.



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Key intermolecular bonding motifs of 2,5-diiodothiophene.

Experimental Protocols

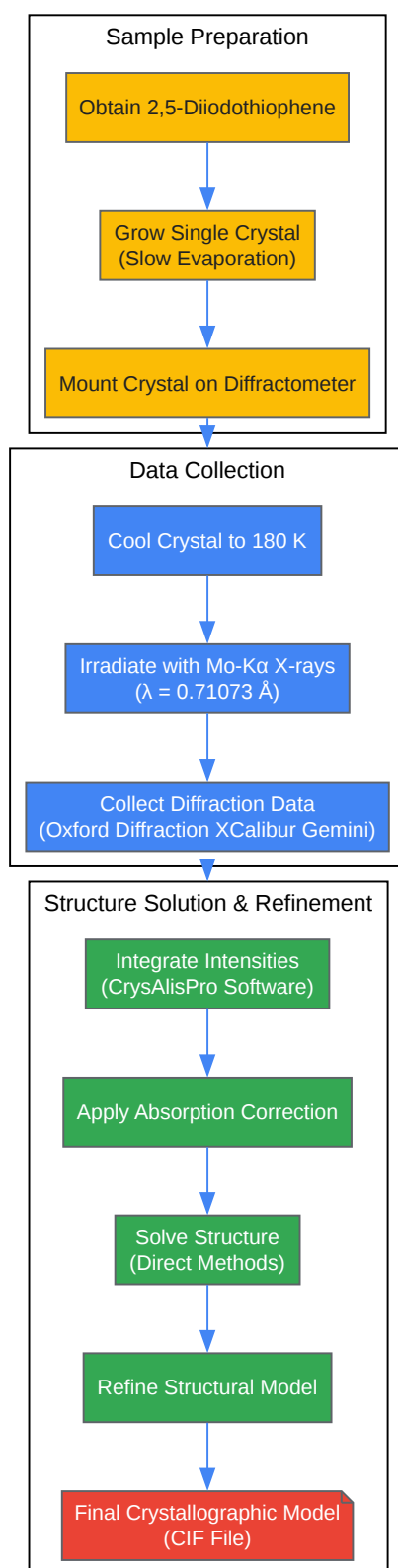
The determination of the crystal structure of **2,5-diiodothiophene** involves a standardized workflow from material acquisition to data analysis.

Materials and Crystallization

- Materials: **2,5-Diiodothiophene** was acquired from commercial suppliers (e.g., Aldrich) and used without further purification.[4]
- Crystallization: For co-crystal studies, single crystals were typically grown by slow evaporation.[1] Reagents were dissolved in a minimal amount of a suitable solvent such as methanol, ethanol, or acetonitrile.[1] The solution was then left undisturbed at room temperature, allowing the solvent to evaporate slowly until crystals formed.[1]

Single-Crystal X-ray Diffraction

The workflow for data collection and structure solution is a critical aspect of the analysis.



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Workflow for **2,5-diiodothiophene** crystal structure analysis.

An X-ray diffraction experiment was performed at 180(2) K using an Oxford Diffraction XCalibur Gemini diffractometer equipped with Mo-K α radiation ($\lambda = 0.71073 \text{ \AA}$).^[4] The collected diffraction intensities were integrated, and absorption corrections were applied based on equivalent reflections using the CrysAlisPro software package.^[4] The crystal structure was subsequently solved using direct methods and refined to yield the final structural model.^[4]

Conclusion

The crystal structure analysis of **2,5-diiodothiophene** provides fundamental insights into its solid-state properties. The molecule crystallizes in an orthorhombic system with weak intermolecular interactions in its pure form.^[4] However, its true utility is demonstrated in the field of crystal engineering, where it functions as a highly effective halogen and chalcogen bond donor, enabling the construction of complex supramolecular architectures.^{[1][2]} The detailed experimental protocols and crystallographic data presented here offer a solid foundation for researchers and scientists in drug development and materials science to utilize **2,5-diiodothiophene** as a versatile molecular building block.

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